![molecular formula C13H8BrClFNO B2745161 4-bromo-2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}phenol CAS No. 1232820-73-3](/img/structure/B2745161.png)

4-bromo-2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

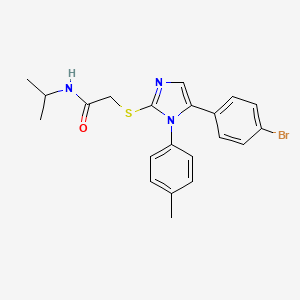

The compound “4-bromo-2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}phenol” is a synthetic organic compound . It is a Schiff base ligand, derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline .

Synthesis Analysis

The synthesis of this compound involves a condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline . The reaction was carried out in a methanolic medium . The yield of the reaction was reported to be 73.91% .Molecular Structure Analysis

The molecular formula of the compound is C13H9ClFNO . The Schiff base ligand participates in coordination with metal (II) ions, forming a six-coordinated octahedral geometry .Chemical Reactions Analysis

The compound is involved in the formation of metal (II) complexes, including Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes . These complexes are formed with the general formulae [M (L) 2 (H 2 O) 2 ], where L is the Schiff base ligand (C 13 H 9 ClFNO) and M is the metal .Physical And Chemical Properties Analysis

The compound is a brown solid . Its melting point is greater than 350°C . The molar conductance of the compound is 16 Ohm^-1 cm^2 mol^-1 .Applications De Recherche Scientifique

Synthesis and Characterization of Metal Complexes

- The compound has been used in the synthesis of copper(II) and oxido-vanadium(IV) complexes. These complexes, characterized by their structural and thermal analyses, demonstrate potential applications in the field of coordination chemistry. The synthesized complexes were explored for their thermal stability and potential catalytic activities, providing insights into their utility in various chemical transformations (Takjoo et al., 2013).

Chemosensors for Metal Ions

- A related derivative was employed as a chemosensor for the selective detection of metal ions, such as Cu^2+ and Zn^2+. This application highlights the compound's potential in environmental monitoring and analytical chemistry, where selective and sensitive detection of metal ions is crucial. The complexes formed with these ions were further investigated for their potential in detecting other metal ions, showcasing the versatility of such compounds in sensor technology (Das et al., 2021).

Crystal Structure and Computational Studies

- The crystal structure and computational studies of similar derivatives have been conducted to understand their chemical behavior and potential applications further. These studies provide valuable information on the molecular interactions, stability, and reactivity of such compounds, which are essential for designing materials with desired properties (Grivani et al., 2013).

Mécanisme D'action

Orientations Futures

The compound and its metal (II) complexes have been tested for their antibacterial activity . The results revealed that the metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand . This suggests potential future directions in the development of antibacterial agents.

Propriétés

IUPAC Name |

4-bromo-2-[(3-chloro-2-fluorophenyl)iminomethyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrClFNO/c14-9-4-5-12(18)8(6-9)7-17-11-3-1-2-10(15)13(11)16/h1-7,18H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOUULZSTVSLPKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)N=CC2=C(C=CC(=C2)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole](/img/structure/B2745078.png)

![N-(2,4-dimethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2745081.png)

![6-Ethoxy-3-(4-fluorobenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2745083.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide](/img/structure/B2745091.png)

![N-[2-(2-Phenyltriazol-4-yl)ethyl]but-2-ynamide](/img/structure/B2745092.png)

![N-(4-methylbenzyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2745101.png)